molecular formula C13H16ClN3O4S B10991042 N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

Cat. No.: B10991042
M. Wt: 345.80 g/mol
InChI Key: RXSQRFLGRVVAAA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide, also known by its chemical structure C~17~H~16~ClNO~3~S , is a compound with intriguing pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.

Properties

Molecular Formula

C13H16ClN3O4S

Molecular Weight

345.80 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide

InChI

InChI=1S/C13H16ClN3O4S/c14-9-1-3-10(4-2-9)16-12(18)7-15-13(19)17-11-5-6-22(20,21)8-11/h1-4,11H,5-8H2,(H,16,18)(H2,15,17,19)

InChI Key

RXSQRFLGRVVAAA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic route to prepare this compound involves several steps. While I don’t have specific details for this exact compound, similar analogs have been synthesized using methods such as amide coupling reactions, cyclizations, and functional group transformations.

Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is limited. It’s likely that research and development efforts are ongoing to optimize its synthesis.

Chemical Reactions Analysis

Reactions::

    Amide Formation: The compound is likely synthesized through an amide formation reaction, where an amine reacts with an acid chloride or anhydride.

    Oxidation/Reduction: Depending on the functional groups present, it may undergo oxidation or reduction reactions.

    Substitution: Substitution reactions (e.g., halogenation) could modify the chlorophenyl group.

    Cyclization: Intramolecular cyclization reactions may play a role in its synthesis.

Common Reagents:: Reagents like acyl chlorides, amines, and oxidants/reductants are commonly used.

Major Products:: The major product would be the desired N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide.

Scientific Research Applications

    Medicine: It might exhibit pharmacological effects, possibly as a modulator of potassium channels or other biological targets.

    Chemistry: Researchers may explore its reactivity and use it as a building block for other compounds.

    Industry: If its properties align with specific industrial needs, it could find applications in materials science or drug development.

Mechanism of Action

The exact mechanism of action remains to be elucidated. it likely interacts with specific cellular targets, possibly potassium channels or other proteins.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers would compare this compound’s structure, properties, and activity against related analogs. Its uniqueness lies in the combination of the chlorophenyl group, the thiophene ring, and the amide functionality.

Biological Activity

N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula for this compound is C12H14ClN1O3S1C_{12}H_{14}ClN_{1}O_{3}S_{1}. Its structure includes a chlorophenyl group and a dioxidotetrahydrothiophenyl group, which are critical for its biological activity.

  • Molecular Weight : 287.76 g/mol
  • Density : 1.398 g/cm³
  • Boiling Point : 575.4 °C

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to observed biological effects. Preliminary studies suggest that it could target viral replication processes, similar to other compounds in its class.

Antimicrobial Activity

Recent studies indicate significant antimicrobial properties associated with this compound and its derivatives. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Similar Thiophene DerivativeEscherichia coli16 µg/mL

These results suggest that the presence of the chlorophenyl group enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity:

  • Acetylcholinesterase (AChE) : Compounds bearing similar functionalities have shown strong inhibitory activity against AChE, which is crucial for neurotransmission.
  • Urease Inhibition : The compound demonstrated promising urease inhibition, with IC50 values indicating substantial potency compared to standard reference compounds .

Study 1: Antiviral Activity

In a study investigating antiviral properties, derivatives of this compound exhibited potent activity against human adenovirus (HAdV). The most effective derivative showed an IC50 value of 0.27 μM and a selectivity index greater than 100 compared to the lead compound niclosamide .

Study 2: Antibacterial Screening

Another research project focused on the antibacterial effects of synthesized compounds similar to this compound. The results indicated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, reinforcing the potential therapeutic applications of these compounds in treating bacterial infections .

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